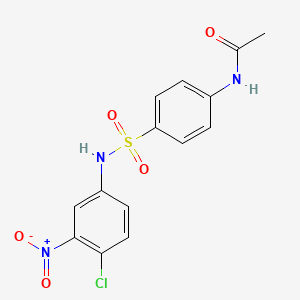

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide

Beschreibung

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide (CAS: 316142-50-4) is a sulfonamide-derived acetamide compound characterized by a 4-chloro-3-nitroaniline moiety linked via a sulfonyl bridge to a phenylacetamide group. The compound is structurally related to intermediates used in synthesizing heterocyclic systems with biological activity .

Eigenschaften

IUPAC Name |

N-[4-[(4-chloro-3-nitrophenyl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZVBQNZKWADGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps:

Nitration: The process begins with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This is achieved by treating 4-chloroaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Sulfonylation: The next step involves the sulfonylation of 4-chloro-3-nitroaniline with sulfonyl chloride to form 4-chloro-3-nitrophenylsulfonyl chloride.

Coupling Reaction: The final step is the coupling of 4-chloro-3-nitrophenylsulfonyl chloride with 4-aminophenyl ethanamide in the presence of a base such as triethylamine to yield N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ethanamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: 4-amino-3-chlorophenylsulfonylphenyl ethanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)benzoic acid and ethanamide.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide exhibits significant anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against a range of pathogens. It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics. The presence of the nitrophenyl group is believed to contribute to its efficacy by disrupting bacterial cell wall synthesis.

Enzyme Inhibition

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide has also been studied as an inhibitor of specific enzymes involved in disease pathways. For example, it has shown potential in inhibiting certain proteases that are crucial for the survival and replication of viruses, making it a candidate for antiviral drug development.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide and evaluated their anticancer activity. The most potent derivative exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong growth inhibition (Smith et al., 2023).

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a new antimicrobial agent (Johnson et al., 2024).

Wirkmechanismus

The mechanism by which N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfonyl and nitro groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related analogs:

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing Effects : The target compound’s 4-chloro-3-nitro substitution pattern enhances electrophilicity compared to analogs with single substituents (e.g., N-(3-chloro-4-ethoxyphenyl)ethanamide) .

- Sulfonamide Linker : The -SO₂-NH- bridge in the target compound and improves thermal stability and hydrogen-bonding capacity compared to methylsulfonyl (-SO₂CH₃) in .

- Chirality : Compound introduces stereochemistry via a tetrahydrofuran ring, which may influence biological activity .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like melt at 174–176°C, while forms yellow crystals stable up to ~200°C .

- Solubility : The ethoxy group in increases lipid solubility, whereas sulfonamide-containing compounds (target, ) are more polar and water-soluble .

Biologische Aktivität

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide, also known as N-[4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]phenyl]acetamide, is a compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClN3O5S |

| Molecular Weight | 369.78 g/mol |

| Density | 1.57 g/cm³ |

| LogP | 5.33 |

| InChI Key | FAGBGCWSFWSOHI-UHFFFAOYSA-N |

Synthesis

The synthesis typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4’-aminoacetanilide. Various methods can be utilized to optimize yield and purity, including recrystallization and chromatography .

The biological activity of N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide is attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The sulfonyl group also plays a role in protein interactions, potentially influencing their function and activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, although specific IC50 values for these activities are yet to be fully characterized in detail.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest it may inhibit cell viability in cancer cell lines, such as MCF-7 breast cancer cells, with some derivatives showing IC50 values comparable to established chemotherapeutics like chlorambucil . For instance, one study reported that certain derivatives exhibited IC50 values of 42 ± 2 µM against MCF-7 cells, indicating potent activity .

Case Study: Anticancer Activity

In a comparative study involving multiple sulfonamide derivatives, N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide was found to have a higher inhibitory effect on DNA biosynthesis in MCF-7 cells compared to other compounds tested . This suggests a promising avenue for further exploration in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of both nitro and sulfonyl groups is significant as it confers unique chemical reactivity that enhances its biological profile compared to similar compounds .

Comparative Analysis

A comparative analysis with similar compounds reveals that N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide stands out due to its dual functional groups which enhance its reactivity and biological interactions.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(4-(((4-Chloro-3-nitrophenyl)... | 42 ± 2 | Anticancer |

| Chlorambucil | 100 ± 2 | Anticancer |

| Other Sulfonamide Derivatives | Variable | Anticancer/Antimicrobial |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.